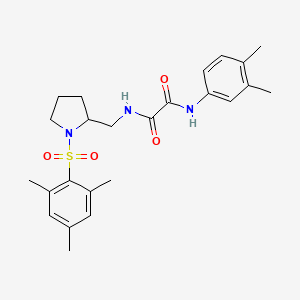

N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a dimethylphenyl group, a mesitylsulfonyl group, and a pyrrolidinyl moiety

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-15-11-18(4)22(19(5)12-15)32(30,31)27-10-6-7-21(27)14-25-23(28)24(29)26-20-9-8-16(2)17(3)13-20/h8-9,11-13,21H,6-7,10,14H2,1-5H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAUZJKRQAVVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

-

Formation of the Pyrrolidine Intermediate: : The first step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting a suitable amine with a mesitylsulfonyl chloride under basic conditions to form the mesitylsulfonyl-protected pyrrolidine.

-

Oxalamide Formation: : The next step involves the formation of the oxalamide linkage. This is typically done by reacting the mesitylsulfonyl-protected pyrrolidine with oxalyl chloride in the presence of a base to form the oxalamide intermediate.

-

Coupling with Dimethylphenyl Group: : Finally, the oxalamide intermediate is coupled with 3,4-dimethylphenylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxalamide group to amines.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the mesitylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols, under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic molecule with potential applications in medicinal chemistry and drug development. This article explores its scientific research applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Key Structural Features

- Oxalamide Group : Known for its involvement in various chemical reactions and biological interactions.

- Dimethylphenyl Substituent : This aromatic component may enhance lipophilicity and modulate pharmacokinetic properties.

- Pyrrolidine Ring : Offers potential for interaction with biological targets, particularly in the central nervous system.

Pharmacological Potential

The compound exhibits promising pharmacological properties that warrant further investigation. Key areas of interest include:

- Anticancer Activity : Preliminary studies suggest that compounds with oxalamide structures can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : The presence of the dimethylphenyl group may enhance interactions with microbial cell membranes, potentially leading to antimicrobial effects.

- Neuropharmacological Effects : The pyrrolidine ring may facilitate interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Case Studies

- Anticancer Research : A study on similar oxalamide derivatives indicated their ability to induce apoptosis in cancer cells through the activation of caspases, highlighting their potential as anticancer agents.

- Antimicrobial Testing : In vitro assays demonstrated that oxalamides exhibit significant antibacterial activity against various strains of bacteria, suggesting their utility in developing new antibiotics.

- Neuropharmacology Studies : Research into pyrrolidine-containing compounds has shown promise in modulating GABAergic activity, which could be beneficial for anxiety and depression treatments.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The mesitylsulfonyl group could enhance binding affinity or specificity, while the oxalamide linkage may influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

N1-(3,4-dimethylphenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide: Lacks the mesitylsulfonyl group, which may result in different binding properties and reactivity.

N1-(3,4-dimethylphenyl)-N2-((1-(tosyl)pyrrolidin-2-yl)methyl)oxalamide: Contains a tosyl group instead of a mesitylsulfonyl group, which could affect its chemical and biological properties.

Uniqueness

N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer advantages in terms of binding affinity, specificity, and stability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

- Oxalamide Backbone : This structure is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets.

- Dimethylphenyl Group : The 3,4-dimethyl substitution may influence lipophilicity and receptor interactions.

- Pyrrolidine Ring : This cyclic amine is often associated with neuroactive properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes, including phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. Inhibitors of PLA2 can reduce the release of arachidonic acid and subsequent inflammatory mediators .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxalamides can exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance among pathogens .

- Cytotoxic Effects : There is evidence indicating that this compound may induce cytotoxicity in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Activity

A study investigating the antimicrobial potential of similar oxalamide compounds found significant activity against Gram-positive and Gram-negative bacteria. For example:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Oxalamide Derivative A | 32 | Staphylococcus aureus |

| Oxalamide Derivative B | 64 | Escherichia coli |

These findings suggest that modifications to the oxalamide structure could enhance antibacterial properties, warranting further exploration of this compound in this area.

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| MCF-7 (Breast Cancer) | 25 |

These results indicate that this compound has promising potential as an anticancer agent, particularly against cervical and lung cancers.

Case Study 1: Inhibition of Phospholipase A2

A research group focused on developing PLA2 inhibitors identified this compound as a potent inhibitor with an IC50 value significantly lower than existing treatments. This inhibition was linked to reduced inflammatory responses in animal models, suggesting therapeutic applications in inflammatory diseases.

Case Study 2: Anticancer Activity

In a series of experiments involving human cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for new anticancer drugs targeting specific signaling pathways involved in tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.